

physical properties of 4-bromo-N-cyclohexylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-bromo-N-cyclohexylbenzenesulfonamide
Cat. No.:	B1585421

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **4-bromo-N-cyclohexylbenzenesulfonamide**

Prepared by: Gemini, Senior Application Scientist

Introduction

4-bromo-N-cyclohexylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are characterized by a sulfonyl group connected to an amine group and are a cornerstone in medicinal chemistry and chemical synthesis. This guide provides a comprehensive technical overview of the core physical, structural, and spectroscopic properties of **4-bromo-N-cyclohexylbenzenesulfonamide**, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causal relationships behind its properties and the experimental methodologies used for their determination, reflecting a synthesis of theoretical knowledge and practical application.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and three-dimensional structure is the foundation upon which all other physicochemical and biological investigations are built.

Identification

The compound is unambiguously identified by the following descriptors:

- IUPAC Name: **4-bromo-N-cyclohexylbenzenesulfonamide**[1]
- CAS Number: 7454-76-4[1]
- Molecular Formula: C₁₂H₁₆BrNO₂S[1]
- SMILES: C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br[1]

The molecular formula dictates a molecular weight of 318.23 g/mol and a monoisotopic mass of 317.00851 Da, which are critical parameters for quantitative analysis and mass spectrometry, respectively.[1]

Fig 1. Chemical structure of **4-bromo-N-cyclohexylbenzenesulfonamide**.

Molecular and Crystal Structure

The structural properties of **4-bromo-N-cyclohexylbenzenesulfonamide** in the solid state have been elucidated by single-crystal X-ray diffraction.[2][3] This technique provides unparalleled insight into bond lengths, angles, and intermolecular interactions, which collectively govern the macroscopic properties of the material.

The analysis reveals that the molecule adopts a distinct "L-shaped" conformation.[2][3][4] This shape is defined by the C1–S1–N1–C7 torsion angle of -77.8(3)°.[2][3] In the crystal lattice, molecules are organized into chains propagating along the b-axis, a structure stabilized by intermolecular N—H⋯O hydrogen bonds.[2][3] This specific hydrogen bonding motif is a critical determinant of the compound's melting point and solubility, as energy must be supplied to overcome these forces during phase transitions.

The crystal system is monoclinic with the space group P2₁/c.[2][3] The detailed crystallographic parameters are essential for solid-state characterization and polymorph screening, a critical step in drug development to ensure batch-to-batch consistency.

Fig 2. Intermolecular N-H⋯O hydrogen bonding in the crystal lattice.

Physicochemical Properties

The physical properties of a compound determine its behavior in various environments and are crucial for designing experimental protocols, formulations, and delivery systems.

Property	Value	Source / Method	Significance in Research & Development
Melting Point	375 K (101.85 °C)	Experimental (Crystallization)	Defines solid-state stability, purity criteria, and suitable conditions for formulation processes like hot-melt extrusion. [2][3]
Calculated Density	1.515 g/cm ³	X-Ray Diffraction	Important for powder flow, tablet compression, and formulation density calculations.[2][3]
Water Solubility	Low (predicted)	Inferred from Synthesis/LogP	The synthesis via precipitation from water suggests low aqueous solubility. Essential for predicting bioavailability and designing appropriate solvent systems.
Organic Solubility	Soluble in Ethyl Acetate	Experimental (Purification)	The use of ethyl acetate for crystallization confirms its solubility in moderately polar organic solvents.[2][3]
LogP (XLogP3)	3.4	Computed (PubChem)	Indicates high lipophilicity, suggesting good membrane permeability but

potentially poor aqueous solubility, impacting pharmacokinetic profiles (ADME).[\[1\]](#)

Topological Polar Surface Area (TPSA)

54.6 Å²

Computed (PubChem)

A value below 140 Å² is correlated with good cell permeability. This TPSA suggests the molecule is likely to cross biological membranes.[\[1\]](#)

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, confirming its identity and providing details about its electronic and vibrational states. While publicly available spectra for this specific molecule are limited, its features can be reliably predicted based on its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct regions.
 - Aromatic Region (δ 7.5-8.0 ppm): The four protons on the parasubstituted benzene ring should appear as a characteristic AA'BB' system (two doublets), a hallmark of 1,4-disubstitution.
 - Amine Proton (variable): The N-H proton is expected as a broad singlet that is exchangeable with D₂O. Its chemical shift can vary depending on solvent and concentration.
 - Aliphatic Region (δ 1.0-3.5 ppm): The eleven protons of the cyclohexyl ring will produce complex, overlapping multiplets in the upfield region. The proton on the carbon attached to the nitrogen (N-CH) would be the most downfield signal in this group.

- ^{13}C NMR: Based on the molecule's symmetry, 8 distinct carbon signals are predicted.
 - Aromatic Carbons: Four signals between 120-145 ppm. The carbon attached to the bromine (C-Br) will be shifted relative to the others, as will the carbon attached to the sulfonyl group (C-S).
 - Aliphatic Carbons: Four signals for the cyclohexyl ring, with the carbon bonded to nitrogen (C-N) appearing around 50-60 ppm and the others in the 25-35 ppm range. A ^{13}C NMR spectrum is noted as being available in commercial databases.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify key functional groups based on their vibrational frequencies.

- N-H Stretch: A moderate to sharp peak around $3250\text{-}3350\text{ cm}^{-1}$.
- S=O Stretches: Two strong, characteristic absorption bands for the sulfonyl group: an asymmetric stretch around $1320\text{-}1350\text{ cm}^{-1}$ and a symmetric stretch around $1140\text{-}1160\text{ cm}^{-1}$.
- Aromatic C=C Stretches: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-Br Stretch: A peak in the fingerprint region, typically around $500\text{-}600\text{ cm}^{-1}$.

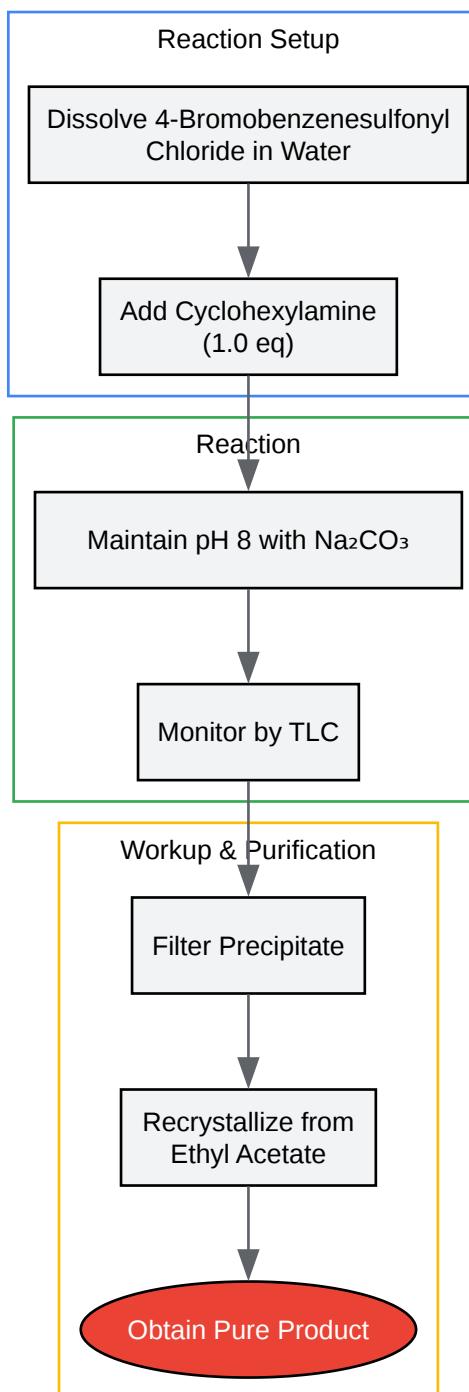
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): The electron ionization (EI) mass spectrum should show a molecular ion peak.
- Isotopic Pattern: A crucial feature will be the isotopic pattern for bromine. The presence of one bromine atom will result in two peaks, $[\text{M}]^+$ and $[\text{M}+2]^+$, of nearly equal intensity (approximately 1:1 ratio), which is a definitive indicator for the presence of bromine.
- Fragmentation: Common fragmentation pathways would include the loss of the cyclohexyl radical or cleavage at the S-N bond.

Experimental Methodologies

The reliability of physical property data is contingent upon the rigor of the experimental methods used. The following protocols are foundational for the synthesis and characterization of this compound.


Synthesis Protocol

The synthesis of **4-bromo-N-cyclohexylbenzenesulfonamide** is achieved through a nucleophilic substitution reaction.^{[2][3]} This established method is robust and high-yielding.

Rationale: The reaction proceeds by the nucleophilic attack of the amine (cyclohexylamine) on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is conducted in water, and a base (sodium carbonate) is added to act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion. The product's low solubility in the aqueous medium causes it to precipitate, simplifying isolation.

Step-by-Step Protocol:

- **Reactant Preparation:** Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in distilled water (approx. 20 mL per gram).
- **Amine Addition:** To the stirring solution at room temperature, add cyclohexylamine (1.0 eq) dropwise.
- **pH Control:** Maintain the reaction mixture pH at ~8 by the controlled addition of a 3% sodium carbonate solution. The maintenance of a slightly basic pH is critical to ensure the amine is deprotonated and thus nucleophilic.
- **Reaction Monitoring:** Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Isolation:** Collect the resulting precipitate by vacuum filtration.
- **Purification:** Wash the crude solid with cold distilled water. Further purify the product by recrystallization from ethyl acetate to yield colorless prisms.^{[2][3]}

[Click to download full resolution via product page](#)

Fig 3. Workflow for the synthesis and purification of the title compound.

Melting Point Determination

Rationale: The melting point is a sensitive indicator of purity. A sharp melting range (typically <1 °C) indicates a pure substance, while impurities will broaden and depress the melting range.

Step-by-Step Protocol:

- **Sample Preparation:** Ensure the recrystallized sample is thoroughly dried to remove any residual solvent.
- **Loading:** Load a small amount of the finely powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Measurement:** Place the capillary tube in a calibrated melting point apparatus.
- **Heating:** Heat the sample rapidly to about 15-20 °C below the expected melting point (375 K or 102 °C).[2][3]
- **Observation:** Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for **4-bromo-N-cyclohexylbenzenesulfonamide** is not readily available. The following guidance is based on the known hazards of structurally related sulfonamides and halogenated aromatic compounds.

- **Personal Protective Equipment (PPE):** Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
- **Handling:** Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- **First Aid:**
 - **Skin Contact:** Wash affected area immediately with soap and plenty of water.

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- Ingestion: Do not induce vomiting. Rinse mouth and seek medical attention.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-bromo-N-cyclohexylbenzenesulfonamide is a crystalline solid with a well-defined molecular structure stabilized by intermolecular hydrogen bonds. Its high lipophilicity, inferred from a calculated LogP of 3.4, and favorable TPSA suggest potential for biological membrane permeability, making it a compound of interest in medicinal chemistry. The established synthesis is straightforward and efficient. This guide has consolidated the key physical, structural, and spectroscopic properties, providing a solid foundation for researchers engaged in the synthesis, characterization, and application of this and related sulfonamide compounds.

References

- SpectraBase. (n.d.). **4-Bromo-N-cyclohexylbenzenesulfonamide**, N-methyl-.
- PubChem. (n.d.). **4-bromo-N-cyclohexylbenzenesulfonamide**. National Center for Biotechnology Information.
- John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). **4-Bromo-N-cyclohexylbenzenesulfonamide**. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1989.
- John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). **4-Bromo-N-cyclohexylbenzenesulfonamide**. ResearchGate.
- John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). 4-Bromo-N-cyclo-hexylbenzene-sulfonamide. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-bromo-N-cyclohexylbenzenesulfonamide | C12H16BrNO2S | CID 789094 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-N-cyclohexylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-N-cyclo-hexyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical properties of 4-bromo-N-cyclohexylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585421#physical-properties-of-4-bromo-n-cyclohexylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com